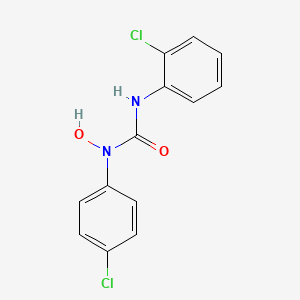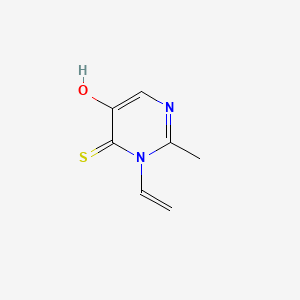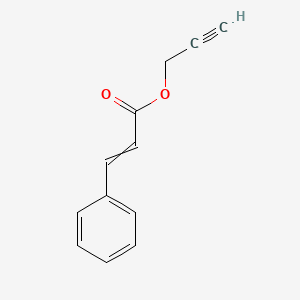
N-(1-Methylpyrrolidin-2-ylidene)-N'-(2-phenylethenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Methylpyrrolidin-2-ylidene)-N’-(2-phenylethenyl)urea is a synthetic organic compound that belongs to the class of ureas This compound is characterized by the presence of a pyrrolidine ring and a phenylethenyl group attached to the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methylpyrrolidin-2-ylidene)-N’-(2-phenylethenyl)urea typically involves the reaction of 1-methylpyrrolidine with 2-phenylethenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Advanced techniques such as continuous flow synthesis might be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Methylpyrrolidin-2-ylidene)-N’-(2-phenylethenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The phenylethenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, with specific temperatures, solvents, and catalysts as required.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or hydroxylated derivatives, while substitution reactions could produce a range of substituted urea compounds.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might exhibit biological activity, making it of interest for studies in pharmacology and toxicology.
Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.
Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of N-(1-Methylpyrrolidin-2-ylidene)-N’-(2-phenylethenyl)urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other urea derivatives with different substituents on the pyrrolidine or phenylethenyl groups. Examples could include:
- N-(1-Methylpyrrolidin-2-ylidene)-N’-(2-phenylethyl)urea
- N-(1-Methylpyrrolidin-2-ylidene)-N’-(2-phenylpropyl)urea
Uniqueness
The uniqueness of N-(1-Methylpyrrolidin-2-ylidene)-N’-(2-phenylethenyl)urea lies in its specific structural features, which might confer distinct chemical and biological properties. Comparative studies with similar compounds would help highlight these unique aspects.
Propriétés
Numéro CAS |
90096-72-3 |
|---|---|
Formule moléculaire |
C14H17N3O |
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
1-(1-methylpyrrolidin-2-ylidene)-3-(2-phenylethenyl)urea |
InChI |
InChI=1S/C14H17N3O/c1-17-11-5-8-13(17)16-14(18)15-10-9-12-6-3-2-4-7-12/h2-4,6-7,9-10H,5,8,11H2,1H3,(H,15,18) |
Clé InChI |
QWDBVEMDPSSSJB-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC1=NC(=O)NC=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-{4-[(9H-Fluoren-9-ylidene)methyl]phenyl}piperidin-2-YL)ethan-1-OL](/img/structure/B14367216.png)
![N-[3-(furan-2-yl)propylidene]hydroxylamine](/img/structure/B14367218.png)
![3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine](/img/structure/B14367226.png)
![N-[Oxo(phenyl)acetyl]-N-phenylnaphthalene-1-carboxamide](/img/structure/B14367227.png)

![9-Hydrazinylidene-9H-indeno[2,1-b]pyridine](/img/structure/B14367241.png)
![Benzamide, 2-[2-(ethylamino)-2-oxoethoxy]-](/img/structure/B14367251.png)



![3-[Methoxy(phenyl)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14367276.png)

![2-[(8,8-Diethoxyoctyl)oxy]oxane](/img/structure/B14367281.png)

